5-Formylthiophene-2-sulfonyl chloride
Description
Contextualization of Thiophene (B33073) Sulfonyl Chlorides as Key Synthetic Intermediates
Thiophene sulfonyl chlorides, in general, are recognized for their utility as key synthetic intermediates. The sulfonyl chloride group is highly reactive and serves as a versatile handle for introducing the thiophene sulfonyl moiety into various molecular scaffolds. This reactivity is primarily due to the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.
The primary application of thiophene sulfonyl chlorides is in the synthesis of sulfonamides, which are formed through their reaction with primary and secondary amines. These sulfonamide derivatives are stable and represent a crucial structural motif in many biologically active compounds. Beyond sulfonamide formation, thiophene sulfonyl chlorides can react with other nucleophiles, such as alcohols to yield sulfonate esters and hydrazine (B178648) to form sulfonyl hydrazides.
The synthesis of thiophene sulfonyl chlorides is most commonly achieved through the direct electrophilic sulfonation of thiophene using chlorosulfonic acid. Alternative methods include a two-step process involving the initial sulfonation of thiophene to produce thiophene-2-sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent.
Significance of Thiophene Heterocycles in Contemporary Organic and Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic and medicinal chemistry. nih.govresearchgate.netingentaconnect.com Its structural and electronic properties, which are in some ways analogous to benzene (B151609), allow it to serve as a bioisosteric replacement for the phenyl group in many drug candidates. cognizancejournal.com This substitution can significantly impact a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov
Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties. researchgate.netnih.gov The versatility of the thiophene ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity. ingentaconnect.com A number of FDA-approved drugs contain the thiophene moiety, highlighting its importance in drug discovery and development. nih.gov Notable examples include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug suprofen. nih.gov
Unique Structural Features and Synthetic Utility of 5-Formylthiophene-2-sulfonyl chloride
This compound possesses a unique combination of two highly reactive functional groups on the thiophene ring: a formyl group at the 5-position and a sulfonyl chloride group at the 2-position. This bifunctionality makes it a particularly valuable and versatile building block in organic synthesis.
The sulfonyl chloride group, as previously discussed, is a potent electrophile, readily reacting with a wide range of nucleophiles. The formyl group, an aldehyde, provides a site for nucleophilic addition and a variety of condensation reactions. The presence of both groups on the same thiophene core allows for sequential or, in some cases, simultaneous reactions, enabling the construction of complex molecular architectures. The relative positions of these groups also influence the reactivity and regioselectivity of synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H3ClO3S2 |
| Molecular Weight | 210.7 g/mol |
| CAS Number | 932783-58-9 |
Data sourced from available chemical databases. cymitquimica.com
Overview of Research Trajectories for Formyl and Sulfonyl Chloride Functionalized Thiophenes
Research involving thiophenes functionalized with both formyl and sulfonyl chloride groups is directed towards the synthesis of novel compounds with potential biological activity and applications in materials science. The dual reactivity of these molecules opens up numerous avenues for chemical modification.
One major research trajectory involves the synthesis of diverse libraries of sulfonamides by reacting the sulfonyl chloride group with a variety of amines. The formyl group can then be further modified through reactions such as oxidation, reduction, or conversion to other functional groups, leading to a wide array of structurally diverse molecules.
Another area of investigation focuses on utilizing the formyl group in condensation reactions to form larger conjugated systems. These systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl group can be used to tune the electronic properties of these materials.
Furthermore, the development of efficient and selective synthetic methods to access these bifunctional thiophenes is an ongoing area of research. This includes exploring one-pot procedures and novel catalytic systems to improve yields and reduce environmental impact. The synthesis of various 2-thiophenecarboxaldehyde derivatives and their examination for antibacterial action has been a subject of study. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-formylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIKLKURYVPJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precise Synthetic Methodologies for 5 Formylthiophene 2 Sulfonyl Chloride
Direct Synthetic Routes to 5-Formylthiophene-2-sulfonyl chloride
These methods begin with a thiophene (B33073) derivative, typically 2-thiophenecarboxaldehyde, and introduce the sulfonyl chloride group at the C5 position.
This strategy involves the direct or indirect installation of a sulfonyl chloride group onto the 2-thiophenecarboxaldehyde scaffold.
Direct chlorosulfonation of 2-thiophenecarboxaldehyde can be challenging. A more common approach is the oxidative chlorination of a corresponding thiol or disulfide precursor. This multi-step process first involves creating a sulfur-based functional group at the 5-position, which is then oxidized and chlorinated to form the sulfonyl chloride. Several reagent systems are effective for this transformation.
Hydrogen peroxide in the presence of zirconium tetrachloride (H₂O₂/ZrCl₄) is an efficient system for the direct oxidative conversion of thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.org This method is noted for its high yields, very short reaction times, and mild conditions, avoiding the use of harsh reagents. organic-chemistry.org Similarly, reagents like sodium hypochlorite (B82951) (NaClO₂) or N-Chlorosuccinimide (NCS) can be used to achieve this oxidative chlorination. organic-chemistry.orgrsc.org For instance, a combination of NCS, tetrabutylammonium (B224687) chloride, and water can be used to generate sulfonyl chlorides in situ from thiols. organic-chemistry.org
| Precursor Class | Reagent System | Key Advantages |
| Thiols, Disulfides | H₂O₂ / ZrCl₄ | High purity, excellent yields, short reaction times. organic-chemistry.org |
| Thiols | NaClO₂ (Bleach) / HCl | Utilizes readily available and inexpensive reagents. rsc.org |
| Thiols | N-Chlorosuccinimide (NCS) / H₂O | Enables convenient one-pot synthesis of sulfonamides. organic-chemistry.org |
The regioselectivity of sulfonation on a substituted thiophene ring is dictated by the electronic properties of the existing substituent. The formyl group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. In typical aromatic systems, this would direct incoming electrophiles to the meta-position (C4). However, in thiophene chemistry, the sulfur atom strongly directs electrophilic attack to the adjacent C2 and C5 positions. When the C2 position is occupied, the substitution occurs with high regioselectivity at the C5 position. Therefore, direct reaction with a sulfonating agent like chlorosulfonic acid is expected to yield the desired 5-substituted product, although conditions must be carefully controlled to avoid degradation of the starting material.
The Sandmeyer reaction provides a versatile method for converting an aromatic amino group into a variety of functional groups, including sulfonyl chlorides. wikipedia.orgnih.gov This pathway commences with 5-aminothiophene-2-carbaldehyde.
The process involves two key steps:
Diazotization: The primary amino group is treated with a nitrite (B80452) source (e.g., sodium nitrite, tert-butyl nitrite) in the presence of a strong acid (e.g., HCl) to form a highly reactive diazonium salt intermediate in situ. rsc.orgacs.orgnih.gov
Chlorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (SO₂) and a copper(I) chloride catalyst. acs.orgnih.gov Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)). acs.orgnih.gov This method is known for its operational simplicity and inherent safety, as the energetic diazonium intermediate does not need to be isolated. acs.orgnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org
| Starting Material | Key Reagents | Intermediate | Product |
| 5-Aminothiophene-2-carbaldehyde | 1. tert-Butyl nitrite, HCl2. DABSO (SO₂ surrogate), CuCl₂ | Thiophene-5-diazonium-2-carbaldehyde chloride | This compound |
Chlorosulfonation of Precursor Thiophene Derivatives
Synthetic Strategies for Introducing the Formyl Group onto Thiophene Scaffolds
This alternative approach begins with a thiophene ring that already possesses the sulfonyl chloride group and subsequently introduces the formyl group. The starting material for this route is thiophene-2-sulfonyl chloride.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgtcichemicals.comwikipedia.org The reaction utilizes a formylating agent known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comwikipedia.org
In this synthetic route, thiophene-2-sulfonyl chloride is treated with the Vilsmeier reagent. The sulfonyl chloride group is electron-withdrawing, which deactivates the ring. However, as with sulfonation, the directing influence of the ring sulfur atom preferentially activates the C5 position for electrophilic attack. researchgate.net The electrophilic Vilsmeier reagent (a chloroiminium ion) attacks the C5 position, leading to an iminium ion intermediate which, upon aqueous workup, is hydrolyzed to yield the final product, this compound. wikipedia.org The kinetic profile of this reaction on thiophene derivatives is dependent on the substrate's reactivity. rsc.org
| Starting Material | Reagents | Intermediate | Product |
| Thiophene-2-sulfonyl chloride | DMF, POCl₃ | Iminium ion adduct | This compound |
Directed Metalation and Subsequent Electrophilic Quenching with Formylating Reagents
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For π-electron rich heterocycles like thiophene, deprotonation inherently favors the C-2 position due to the acidity of the proton, but a DMG can be used to steer the lithiation to other positions if needed. uwindsor.ca
The process involves two main steps:
Directed Lithiation: An appropriate thiophene precursor bearing a DMG is treated with a strong lithium base. The DMG chelates the lithium ion, positioning the base to abstract a proton from the neighboring carbon atom, resulting in a thermodynamically stable aryllithium intermediate. thieme-connect.de
Electrophilic Quenching: The newly formed nucleophilic aryllithium species is then "quenched" by an electrophile. To introduce a formyl group, common formylating reagents are employed. N,N-Dimethylformamide (DMF) is the most widely used electrophile for this purpose, which, after acidic workup, yields the desired aldehyde. researchgate.net
The choice of the directing group and reaction conditions is critical for achieving high yields and regioselectivity. Carboxamides and O-carbamates are particularly effective DMGs. thieme-connect.de
Table 1: Examples of Directed Metalation and Formylation of Thiophene Derivatives
| Thiophene Precursor | Directing Group | Base/Solvent | Formylating Reagent | Product | Ref. |
|---|---|---|---|---|---|
| 3-Methoxythiophene | -OCH₃ | n-BuLi / THF | DMF | 3-Methoxythiophene-2-carbaldehyde | researchgate.net |
| Thiophene-2-carboxamide | -CONH₂ | s-BuLi / TMEDA | DMF | 2-Formylthiophene-3-carboxamide | thieme-connect.de |
This interactive table summarizes key parameters for the formylation of thiophenes via directed metalation.
Multi-component Reactions Leading to Formylthiophenes
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. tcichemicals.commdpi.com They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. tcichemicals.com For thiophene synthesis, the Gewald reaction is the most prominent MCR. derpharmachemica.com
The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. derpharmachemica.com While the standard Gewald protocol does not directly yield a formylthiophene, modifications and other MCRs can be designed to incorporate a formyl group or a precursor. Thiophenes are important building blocks in pharmaceuticals and materials, making efficient synthetic strategies highly valuable. nih.govresearchgate.net
One strategy involves using a starting material that already contains a protected aldehyde functionality. Alternatively, novel MCRs can be developed that directly lead to the formation of the formylthiophene scaffold. Research in this area focuses on expanding the scope of known MCRs and discovering new reaction pathways to access diverse thiophene structures. nih.govresearchgate.net
Table 2: Key Features of Multi-Component Reactions in Thiophene Synthesis
| Reaction Name | Reactants | Key Product Feature | Advantages | Ref. |
|---|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | High functional group tolerance, operational simplicity | derpharmachemica.com |
This interactive table compares prominent multi-component reactions used for synthesizing thiophene cores.
Convergent and Divergent Approaches to this compound Architecture
The construction of the this compound framework can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves preparing separate fragments of the molecule that are later combined, while a divergent synthesis starts from a common intermediate that is elaborated into various target molecules. researchgate.netresearchgate.net
Stepwise Functionalization of Thiophene Ring Systems
A common and logical approach to synthesizing 2,5-disubstituted thiophenes is the stepwise functionalization of the parent heterocycle. This linear sequence requires robust and regioselective reactions to install each functional group in the correct position without interfering with existing groups. nih.gov The high reactivity of the thiophene ring allows for a range of electrophilic substitution reactions.
The synthetic sequence can proceed in two primary ways:
Formylation followed by Sulfonylation: Thiophene-2-carbaldehyde is a commercially available starting material. The challenge then becomes the selective introduction of the sulfonyl chloride group at the C-5 position. This can be achieved by chlorosulfonylation using chlorosulfonic acid.
Sulfonylation followed by Formylation: Alternatively, one could first prepare thiophene-2-sulfonyl chloride. bldpharm.com The subsequent introduction of the formyl group at the C-5 position would then typically be accomplished via a Vilsmeier-Haack reaction or through a metalation-formylation sequence as described previously.
Controlling the regioselectivity is paramount, as electrophilic substitution on a 2-substituted thiophene can lead to mixtures of products. acs.org
Late-Stage Introduction of Sulfonyl Chloride or Formyl Groups
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis, allowing for the introduction of key functional groups at the final stages of a synthetic route. This approach is highly valuable for preparing analogs of complex molecules and for radiolabeling studies. For this compound, LSF could involve introducing either the formyl or the sulfonyl chloride group onto a thiophene ring that is already elaborately substituted.
Late-Stage Sulfonyl Chloride Formation: Traditional methods for creating sulfonyl chlorides often require harsh conditions (e.g., using POCl₃ or SO₂Cl₂) that are incompatible with sensitive functional groups. nih.gov Recent advancements provide milder alternatives. For instance, primary sulfonamides can be converted into highly reactive sulfonyl chlorides under mild conditions using a pyrylium (B1242799) salt activator (Pyry-BF₄). nih.govresearchgate.net This method exhibits high chemoselectivity and tolerates a wide array of functional groups, making it ideal for LSF. nih.gov
Late-Stage Formylation: C-H activation provides a direct and atom-economical method for introducing formyl groups. Palladium-catalyzed C-H functionalization, for example, can selectively introduce functionality without the need for pre-functionalized substrates like organohalides or organometallics. nih.gov
Cross-Coupling Methodologies for Thiophene Linkage (e.g., Suzuki coupling for formyl-bithiophenes)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly in the synthesis of conjugated systems for materials science. youtube.com Reactions like Suzuki, Stille, and Negishi couplings are routinely used to link thiophene units to other aromatic or heteroaromatic rings.
To participate in these reactions, the thiophene must be appropriately functionalized. For instance, in a Suzuki coupling , a boronic acid or ester derivative of formylthiophene would be coupled with an aryl halide. Conversely, a halogenated formylthiophene could be coupled with an arylboronic acid. The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. documentsdelivered.comresearchgate.net
These methodologies are crucial for extending the this compound core into more complex structures, such as oligomers and polymers for electronic applications, or for linking it to other pharmacophores in drug discovery. chemrxiv.org
Table 3: Common Cross-Coupling Reactions for Thiophene Functionalization
| Reaction | Organometallic Reagent (R¹-M) | Electrophile (R²-X) | Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Aryl/Heteroaryl Halide/Triflate | Pd(0) complex + Base | Mild conditions, commercially available reagents, low toxicity of boron byproducts. |
| Stille Coupling | Aryl/Heteroaryl Stannane (B1208499) | Aryl/Heteroaryl Halide/Triflate | Pd(0) complex | High functional group tolerance, neutral conditions. |
| Negishi Coupling | Aryl/Heteroaryl Organozinc | Aryl/Heteroaryl Halide | Pd(0) or Ni(0) complex | High reactivity of organozinc reagent. |
| Heck Coupling | Alkene | Aryl/Heteroaryl Halide | Pd(0) complex + Base | Forms C-C bond to an sp² carbon of an alkene. |
This interactive table outlines major cross-coupling reactions used to create C-C bonds with thiophene rings.
Methodological Advancements and Green Chemistry Considerations in Synthesis
In line with the principles of green chemistry, modern synthetic routes aim to minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov In the context of thiophene synthesis, this has led to significant innovations.
Green Solvents and Catalysis: There is a growing trend to replace traditional volatile organic solvents with greener alternatives. Water, deep eutectic solvents, and ionic liquids have been explored for thiophene synthesis. rsc.orgunito.it Furthermore, the development of catalytic direct C–H arylation of thiophenes in water represents a significant step towards more sustainable processes. unito.it
Atom Economy and Process Efficiency: Multi-component reactions inherently possess high atom economy. derpharmachemica.com Microwave-assisted organic synthesis (MAOS) has also been applied to thiophene synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. derpharmachemica.com
Avoiding Hazardous Reagents: Methodological advancements focus on replacing stoichiometric and often hazardous reagents. For example, metal-free reactions for thiophene synthesis, such as the cyclization of alkynols with elemental sulfur, are being developed. organic-chemistry.org Similarly, milder methods for generating sulfonyl chlorides that avoid reagents like thionyl chloride or chlorosulfonic acid contribute to safer and more environmentally benign synthetic protocols. organic-chemistry.orgresearchgate.net These advancements are crucial for developing sustainable manufacturing processes for this compound and its derivatives.
Atom Economy and Efficiency in Reaction Design
Atom economy is a critical principle in green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Traditional methods for synthesizing aryl sulfonyl chlorides, such as direct chlorosulfonation with chlorosulfuric acid, often exhibit poor atom economy due to the formation of significant quantities of waste byproducts. wikipedia.org
The direct chlorosulfonation of 2-thiophenecarboxaldehyde, for instance, typically uses an excess of chlorosulfuric acid, which acts as both reactant and solvent, generating stoichiometric amounts of sulfuric acid and hydrogen chloride as byproducts. wikipedia.org This not only reduces the atom economy but also creates challenges for waste disposal.
Modern synthetic design focuses on alternative routes with improved efficiency. One such approach is the oxidative chlorosulfonation of a corresponding thiol or disulfide precursor (e.g., 5-formylthiophene-2-thiol). These methods often utilize cleaner oxidizing agents and can proceed under milder conditions. For example, bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been described as a clean and economical route to sulfonyl chlorides. organic-chemistry.org Another efficient method involves the use of N-chlorosuccinimide (NCS) in conjunction with an acid, which can provide high yields while the succinimide (B58015) byproduct can potentially be recovered and reconverted to NCS. researchgate.net Photocatalytic methods that generate sulfonyl chlorides from aryldiazonium salts also represent a move towards greater efficiency and milder conditions. nih.govacs.org
| Synthetic Route | Key Reagents | Major Byproducts | Relative Atom Economy | Reference |
|---|---|---|---|---|
| Direct Chlorosulfonation | 2-Thiophenecarboxaldehyde, Chlorosulfuric Acid (excess) | H₂SO₄, HCl | Low | wikipedia.org |
| Oxidative Chlorination of Thiol | 5-Formylthiophene-2-thiol, Oxone, KCl | KHSO₄ | Moderate | rsc.org |
| NCS-mediated Chlorosulfonation | S-alkylisothiourea salt of 5-formylthiophene, NCS, HCl | Succinimide, NH₄Cl | Moderate-High (byproduct recyclable) | organic-chemistry.orgresearchgate.net |
| Photocatalytic Sandmeyer-type Reaction | 5-Formyl-2-aminothiophene → Diazonium Salt, SO₂, CuCl₂ | N₂, CuCl | High | nih.govacs.org |
Solvent Selection and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are paramount for maximizing the yield and purity of this compound. The sulfonyl chloride group is susceptible to hydrolysis, making solvent selection and the control of water content critical. wikipedia.orgacs.org
Traditionally, reactions like chlorosulfonation are performed in an excess of the chlorosulfonating agent or in inert organic solvents like dichloromethane (B109758) or chloroform. Sandmeyer-type reactions for sulfonyl chloride synthesis have historically used glacial acetic acid to minimize water content and maintain low temperatures (typically below 5 °C) to ensure the stability of the diazonium salt intermediate. nih.govacs.org
However, contemporary research emphasizes the use of more environmentally benign solvent systems. Recent developments have demonstrated the viability of aqueous process chemistry for preparing aryl sulfonyl chlorides. acs.org In these systems, the reaction is carried out in an aqueous acidic medium. The desired sulfonyl chloride product, being poorly soluble in water, precipitates directly from the reaction mixture. This precipitation offers a significant advantage by protecting the product from hydrolysis, simplifying isolation, and often yielding a high-purity product without extensive extraction procedures. acs.org This approach is also safer and more robust for scaling up. acs.org
Optimization of other conditions is also crucial. For photocatalytic syntheses, acetonitrile (B52724) is a common solvent choice due to its ability to dissolve the various reaction components, including the catalyst and substrates, allowing the reaction to proceed efficiently in a single phase. nih.govacs.org Temperature control remains vital; while photocatalytic reactions can often run at room temperature, traditional electrophilic substitutions may require careful cooling to prevent side reactions or decomposition. acs.org
| Methodology | Typical Solvent | Key Conditions | Rationale / Advantages | Reference |
|---|---|---|---|---|
| Sandmeyer-type Reaction (Traditional) | Glacial Acetic Acid | < 5 °C, Anhydrous | Minimizes water, stabilizes diazonium salt. | nih.gov |
| Sandmeyer-type Reaction (Aqueous Process) | Water / aq. HCl | 0-5 °C, SO₂ source (e.g., SOCl₂) | Product precipitates, preventing hydrolysis; safer, greener. | acs.org |
| Photocatalytic Synthesis | Acetonitrile or Dichloromethane | Room Temperature, Visible Light Irradiation | Mild conditions, good solubility of components. | acs.org |
| Oxidative Chlorination | Water | Room Temperature | Environmentally benign, simple workup. | rsc.org |
Catalyst Development for Enhanced Selectivity and Yield
Catalysis is essential for achieving high yield and selectivity in the synthesis of this compound. The primary role of the catalyst is to facilitate the electrophilic attack on the electron-deficient thiophene ring.
The classic Meerwein modification of the Sandmeyer reaction employs copper salts, such as copper(I) chloride or copper(II) chloride, as catalysts. acs.orgacs.org These catalysts facilitate the single-electron transfer (SET) process that generates an aryl radical from the diazonium salt, which then reacts with sulfur dioxide. This method has proven effective for a range of electron-deficient and electron-neutral aryl substrates. acs.org For direct chlorination of thiophenes, iodine has been reported as a catalyst that enhances directive substitution. google.com
More recent advancements focus on photoredox catalysis, which allows reactions to proceed under very mild conditions using visible light. A variety of catalysts have been developed for these transformations.
Heterogeneous Photocatalysts : Materials like potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, have been successfully used as metal-free, heterogeneous photocatalysts. nih.govacs.org These catalysts are sustainable, easily separable from the reaction mixture, and can be recycled, offering economic and environmental benefits.
Homogeneous Metal Complexes : Iridium- and copper-based photocatalysts are also highly effective. thieme-connect.comresearchgate.net For instance, fac-Ir(ppy)₃ and various Cu(I) complexes can efficiently catalyze sulfonyl radical generation from sulfonyl chlorides for addition reactions, and analogous mechanisms can be applied to their synthesis. thieme-connect.comresearchgate.net These methods are valued for their high functional group tolerance.
The proposed mechanism for these photocatalytic reactions often involves the generation of a sulfonyl radical via a single-electron transfer from the excited photocatalyst. This radical species is then involved in the key bond-forming step. The mild conditions of photocatalysis are particularly advantageous for substrates with sensitive functional groups like the aldehyde in 2-thiophenecarboxaldehyde.
| Catalyst Type | Example(s) | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Metal Salt | CuCl, CuCl₂ | Sandmeyer-type Chlorosulfonylation | Well-established, effective for electron-deficient rings. | acs.orgacs.org |
| Halogen | Iodine | Direct Ring Chlorination | Enhances directive substitution. | google.com |
| Heterogeneous Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | Photocatalytic Chlorosulfonylation | Metal-free, recyclable, sustainable. | nih.govacs.org |
| Homogeneous Photocatalyst | fac-Ir(ppy)₃, [Cu(dmp)₂Cl]Cl | Visible-Light-Mediated Chlorosulfonylation | Mild conditions, high functional group tolerance. | thieme-connect.comresearchgate.net |
| Transition Metal Complex | Palladium-based catalysts | Cross-Coupling Chlorosulfonylation | Alternative route from arylboronic acids. | nih.gov |
Mechanistic Reactivity Investigations of 5 Formylthiophene 2 Sulfonyl Chloride
Chemical Transformations Involving the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a cornerstone in sulfur-based organic chemistry, acting as a powerful electrophile. Its reactions are central to the synthesis of numerous sulfur-containing compounds. The primary mode of reactivity involves the nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This reactivity profile allows for the formation of stable bonds with a variety of nucleophiles, most notably nitrogen and oxygen nucleophiles. Furthermore, the sulfonyl chloride group can be a precursor to reactive sulfur-containing intermediates under specific conditions. researchgate.netnih.gov
The most prevalent reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This pathway is fundamental to the synthesis of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal chemistry and materials science. nih.govucl.ac.uk The reaction mechanism involves the attack of a nucleophile on the sulfur atom, forming a transient intermediate which then collapses, expelling the chloride ion.
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides. rsc.orgcbijournal.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com
Scope: The scope of this reaction is broad, encompassing a wide variety of amines. Primary amines generally react more rapidly than secondary amines due to lower steric hindrance and higher nucleophilicity. rsc.orgcbijournal.com Aromatic amines are also suitable substrates, and the reaction is often not significantly affected by the electronic nature of substituents on the aromatic ring. rsc.org The reaction can be performed under various conditions, including in aprotic solvents with a base or under two-phase Schotten-Baumann conditions. mdpi.com
Limitations: A primary limitation is the lower reactivity of sterically hindered or electron-deficient amines, which may require harsher conditions or longer reaction times. cbijournal.com Another potential issue with primary amines is the possibility of double sulfonylation (disulfonylation) to form a bis-sulfonylated product, although this is often avoidable under controlled conditions. rsc.org Furthermore, the hydrolytic instability of sulfonyl chlorides can lead to lower yields if the reaction is not conducted under anhydrous conditions. nih.govwur.nl
Catalytic and Alternative Approaches: To overcome some of these limitations, various methods have been developed. Microwave-assisted synthesis has been shown to accelerate the reaction, leading to higher yields in shorter times, often without the need for a base or catalyst. rsc.org This method can also preserve the stereochemical integrity of chiral substrates like amino acid esters. rsc.org Other approaches include the use of catalysts such as CsF-Celite, various metal oxides (ZnO, MgO), or performing the reaction in water. rsc.org
Table 1: Illustrative Scope of Sulfonamide Formation from Sulfonyl Chlorides and Various Amines This table presents representative examples of sulfonylation reactions. The specific substrate is generalized to ArSO₂Cl to illustrate the broad applicability.
| Entry | Amine | Product | Typical Conditions | Yield (%) |
| 1 | Aniline | N-Phenylbenzenesulfonamide | Pyridine, 0-25 °C | ~100 |
| 2 | p-Toluidine | N-(p-tolyl)benzenesulfonamide | Pyridine, 0-25 °C | ~100 |
| 3 | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | CH₂Cl₂, Et₃N, PPh₃ | 62 |
| 4 | Cyclohexylamine | N-Cyclohexyl-4-methylbenzenesulfonamide | CH₂Cl₂, Et₃N, PPh₃ | 65 |
| 5 | tert-Butylamine | N-(tert-butyl)benzenesulfonamide | CH₂Cl₂, Et₃N, PPh₃ | 92 |
| 6 | Ethyl 2-aminoacetate HCl | Ethyl 2-(N-(tosyl)amino)acetate | Microwave, 10 min | 85 |
As an alternative to the often hydrolytically sensitive sulfonyl chlorides, sulfur-phenolate exchange (SuPhenEx) has emerged as a viable method for synthesizing sulfonamides. nih.govwur.nl This approach utilizes stable sulfonate esters, such as 4-nitrophenyl sulfonates, as starting materials. nih.gov The p-nitrophenolate moiety serves as an excellent leaving group, facilitating the reaction with amines at room temperature without the need for catalysts or harsh conditions. nih.govwur.nl This method offers a fluorine-free alternative to the related Sulfur-Fluoride Exchange (SuFEx) chemistry and avoids the handling of reactive sulfonyl chlorides, potentially leading to cleaner reactions and higher yields, especially when working with sensitive substrates. nih.govwur.nlnih.govtju.edu.cn
Beyond direct substitution, sulfonyl chlorides can act as precursors to highly reactive sulfur-containing intermediates.
Sulfonyl Radicals: Sulfonyl radicals (R-SO₂•) can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. researchgate.netcam.ac.uk Visible-light photoredox catalysis provides a mild method for generating these radicals, which can then participate in a range of carbon-sulfur bond-forming reactions. cam.ac.uk For instance, sulfonyl radicals generated this way can be trapped by electron-deficient olefins to form new sulfones. cam.ac.uk This radical-mediated pathway offers a distinct reactivity profile compared to the ionic pathways typical for sulfonyl chlorides.
Sulfenes: Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from sulfonyl chlorides by elimination of HCl using a base. These intermediates are implicated in certain reactions of sulfonyl chlorides, although their transient nature makes them difficult to isolate. They readily undergo reactions such as cycloadditions. researchgate.net
Sulfonyl chlorides, or the sulfene (B1252967) intermediates derived from them, can participate in cycloaddition reactions. researchgate.net Specifically, [2+2] annulation reactions between sulfenes and electron-rich alkenes (like enamines) or ketene (B1206846) acetals can occur to form four-membered thietane (B1214591) 1,1-dioxide rings. While direct [2+2] cycloadditions involving the S=O bond of the sulfonyl chloride itself are less common, the generation of sulfene intermediates opens up this reaction pathway. Other cycloaddition reactions, such as the [3+2] cycloaddition of thiocarbonyl ylides (which can be derived from sulfur-containing precursors), are also used to synthesize sulfur-containing heterocyclic rings like tetrahydrothiophenes. researchgate.net
Sulfonyl chlorides are key reagents for the addition of sulfonyl groups across unsaturated bonds in alkenes and alkynes. researchgate.net These reactions, which can be promoted by transition metals or radical initiators, expand the synthetic utility of sulfonyl chlorides beyond simple substitution.
Chlorosulfonylation: This reaction involves the addition of both the sulfonyl group and the chlorine atom across a double or triple bond.
Sulfonylation: In this process, the sulfonyl group is added to an unsaturated compound, often with the concomitant addition of another atom or group (like hydrogen) or through a substitution reaction on an aromatic ring (sulfonylation of aromatics). researchgate.net
Sulfenylation: While sulfonyl chlorides are primarily sources of R-SO₂ groups, they can be reduced in situ to generate sulfenylating agents (R-S⁺ equivalents), although this is less direct. More commonly, sulfenyl chlorides (R-SCl) are used for sulfenylation reactions. researchgate.netnih.gov
These reactions provide powerful methods for synthesizing complex sulfur-containing molecules, such as vinyl sulfones and other functionalized sulfones, from simple unsaturated precursors. researchgate.net
Nucleophilic Acyl Substitution for Sulfonamide and Sulfonate Ester Formation
Chemical Transformations Involving the Aldehyde Group
The aldehyde group in 5-Formylthiophene-2-sulfonyl chloride is a versatile handle for a variety of chemical transformations, including condensation reactions, oxidation and reduction, and carbon-carbon bond-forming reactions.
Condensation Reactions with Nitrogen and Carbon Nucleophiles (e.g., Schiff base formation, Knoevenagel condensation)
The electrophilic carbon of the formyl group readily reacts with various nucleophiles. The formation of Schiff bases, for instance, occurs through the condensation of the aldehyde with primary amines. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of thiophene-2-carboxaldehydes suggests that this reaction proceeds efficiently. The resulting imine can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems.
Knoevenagel condensation, a reaction between an aldehyde and an active methylene (B1212753) compound, is another important transformation. This reaction, typically base-catalyzed, leads to the formation of a new carbon-carbon double bond. The reaction of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) is expected to yield the corresponding 5-(2,2-dicyanovinyl)thiophene-2-sulfonyl chloride or ethyl 2-cyano-3-(5-(sulfonylchloride)thiophen-2-yl)acrylate, respectively. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.
A representative Knoevenagel condensation reaction is outlined in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Malononitrile | Piperidine | 5-(2,2-Dicyanovinyl)thiophene-2-sulfonyl chloride |
| This compound | Ethyl cyanoacetate | Sodium ethoxide | Ethyl 2-cyano-3-(5-(sulfonylchloride)thiophen-2-yl)acrylate |
Oxidation and Reduction Pathways of the Formyl Moiety
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). For instance, the oxidation of the closely related 5-chlorothiophene-2-formaldehyde to 5-chlorothiophene-2-carboxylic acid is a known transformation, suggesting a similar pathway for the sulfonyl chloride derivative. This transformation is crucial for the synthesis of thiophene-2,5-dicarboxylic acid derivatives, which are valuable monomers for polymers.
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium permanganate | 5-(Sulfonylchloride)thiophene-2-carboxylic acid |
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH4). The sulfonyl chloride group is generally stable under these conditions, allowing for chemoselective reduction of the aldehyde. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both the aldehyde and the sulfonyl chloride. The resulting 5-(hydroxymethyl)thiophene-2-sulfonyl chloride can be a useful intermediate for further functionalization.
| Starting Material | Reducing Agent | Product |
| This compound | Sodium borohydride | 5-(Hydroxymethyl)thiophene-2-sulfonyl chloride |
Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The aldehyde group is an excellent electrophile for carbon-carbon bond formation through reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide to form an alkene. The reaction proceeds through a betaine (B1666868) intermediate, which collapses to an oxaphosphetane, and then fragments to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. This reaction typically provides excellent stereocontrol, favoring the formation of the (E)-alkene. The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would be expected to yield the corresponding (E)-ethyl 3-(5-(sulfonylchloride)thiophen-2-yl)acrylate.
| Reaction | Reagent | Product |
| Wittig Reaction | Methyltriphenylphosphonium bromide / n-BuLi | 5-(Vinyl)thiophene-2-sulfonyl chloride |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | (E)-Ethyl 3-(5-(sulfonylchloride)thiophen-2-yl)acrylate |
Intramolecular and Intermolecular Reactivity Synergies and Conflicts
The presence of both an aldehyde and a sulfonyl chloride group on the same thiophene (B33073) ring gives rise to interesting reactivity patterns, including challenges in chemoselectivity and the need for strategic use of protecting groups.
Chemoselectivity Challenges in Dual-Functionalized Systems
The dual functionality of this compound presents a significant chemoselectivity challenge. The sulfonyl chloride is a strong electrophile, susceptible to nucleophilic attack, while the aldehyde is also an electrophilic center. When reacting with a nucleophile, a competition between reaction at the formyl carbon and the sulfonyl sulfur can occur.
For example, when treating the compound with an amine, both Schiff base formation at the aldehyde and sulfonamide formation at the sulfonyl chloride are possible. The outcome of the reaction will depend on the nature of the amine (primary vs. secondary), the reaction conditions (temperature, solvent, and catalyst), and the relative reactivity of the two functional groups. Generally, primary amines are more likely to form Schiff bases with the aldehyde, while both primary and secondary amines can react with the sulfonyl chloride to form sulfonamides.
Protecting Group Strategies for Orthogonal Reactivity Control
To overcome the chemoselectivity challenges and achieve selective transformations, the use of protecting groups is often necessary. An orthogonal protecting group strategy allows for the selective protection and deprotection of one functional group while the other remains reactive.
For instance, to selectively perform a reaction at the sulfonyl chloride group, the aldehyde can be protected as an acetal (B89532). The acetal is stable to many reagents that react with sulfonyl chlorides but can be easily removed under acidic conditions to regenerate the aldehyde.
Conversely, if a reaction is desired at the aldehyde group in the presence of a reagent that would also react with the sulfonyl chloride, the sulfonyl chloride could potentially be temporarily converted to a less reactive derivative, although this is less common. A more straightforward approach would be to introduce the sulfonyl chloride functionality after the desired transformations on the aldehyde have been completed.
The table below illustrates a potential protecting group strategy:
| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |
| Aldehyde | Acetal (e.g., from ethylene (B1197577) glycol) | Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Aqueous acid (e.g., HCl) |
By employing such strategies, chemists can navigate the complex reactivity of this compound and utilize it as a versatile building block for the synthesis of a wide range of thiophene derivatives.
Advanced Mechanistic Elucidation Studies
Advanced mechanistic studies are crucial for a comprehensive understanding of the reactivity of this compound. These investigations move beyond simple product analysis to probe the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition states. By employing a combination of sophisticated spectroscopic, isotopic, and computational techniques, a detailed picture of the electronic and structural changes that occur during a chemical transformation can be developed.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, when applied in situ, can provide real-time information about the species present in a reaction mixture.
While specific spectroscopic studies monitoring the reaction intermediates of this compound are not extensively detailed in publicly available literature, the methodology is well-established. For sulfonyl chlorides, reactions often proceed through highly reactive intermediates. nih.gov For instance, in reactions with nucleophiles, the formation of transient addition-elimination complexes or other fleeting species could be hypothesized.
A typical experimental setup would involve initiating the reaction of this compound with a chosen reactant directly within an NMR tube or a specialized IR cell. By acquiring spectra at regular intervals, the appearance and disappearance of signals corresponding to reactants, intermediates, and products can be tracked. For example, changes in the chemical shifts of the thiophene ring protons or the formyl proton in the ¹H NMR spectrum could indicate the formation of an intermediate complex. Similarly, the emergence of new vibrational bands in the IR spectrum could signal the presence of transient functional groups. These techniques provide invaluable, direct evidence for proposed mechanistic pathways.
Isotopic Labeling Experiments for Pathway Confirmation
Isotopic labeling is a definitive method used to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for or against a proposed mechanism. researchgate.net This involves replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H) and then determining the position of that isotope in the final product(s). google.com
For this compound, several isotopic labeling experiments could be designed to confirm reaction pathways. For example, to investigate the mechanism of nucleophilic substitution at the sulfonyl group, one of the sulfonyl oxygen atoms could be replaced with ¹⁸O.
Hypothetical ¹⁸O Labeling Experiment:
Synthesis: this compound would be synthesized using an ¹⁸O-labeled sulfonating agent.
Reaction: The ¹⁸O-labeled sulfonyl chloride would be reacted with a nucleophile, for example, an amine to form a sulfonamide.
Analysis: The resulting sulfonamide product would be analyzed by mass spectrometry to determine if the ¹⁸O label has been retained or lost.
If the reaction proceeds through a direct nucleophilic attack on the sulfur atom with displacement of the chloride (an Sₙ2-like mechanism), the ¹⁸O label would be fully retained in the product. Conversely, if the mechanism involved the formation of an intermediate where the sulfonyl oxygens become equivalent (which is less common for sulfonyl chlorides), a different distribution of the label might be observed. Such experiments provide clear, actionable data that can differentiate between plausible mechanistic pathways. nih.govchemrxiv.org
Computational Chemistry Approaches to Reaction Mechanisms
In the absence of direct experimental observation, computational chemistry serves as a powerful predictive tool for exploring reaction mechanisms. researchgate.net By modeling the energies and structures of reactants, intermediates, transition states, and products, a detailed map of the potential energy surface of a reaction can be constructed.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and is particularly effective for studying reaction mechanisms. bohrium.comorientjchem.org DFT calculations can be used to locate and characterize the geometry of transition states—the highest energy point along a reaction coordinate. The calculated energy of this transition state provides the activation energy barrier for the reaction, which is directly related to the reaction rate.
For a reaction involving this compound, such as its hydrolysis, DFT calculations could be employed to model the approach of a water molecule to the sulfonyl group. The calculations would identify the transition state structure for the nucleophilic attack on the sulfur atom and compute the associated activation energy. By comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise), the most energetically favorable mechanism can be determined.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.4 |
| Intermediate | +5.2 |
| Products | -15.8 |
Note: Data are hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ucsb.eduyoutube.com
An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The LUMO would likely be centered on the electrophilic sulfur atom of the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Table 2: Illustrative Frontier Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.8 | -1.5 | 6.3 |
| Nucleophile (e.g., Aniline) | -5.1 | +0.2 | 5.3 |
Note: Data are hypothetical and for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a clear picture of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an MEP map would be generated through computational calculations. It is expected that the map would show a significant region of positive electrostatic potential (typically colored blue) around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity and susceptibility to nucleophilic attack. The oxygen atoms of the sulfonyl and formyl groups would exhibit negative potential (colored red), indicating their electron-rich nature. This visual analysis of charge distribution complements FMO theory by providing an intuitive guide to the reactive sites of the molecule. researchgate.net
Synthetic Derivatization and Analogue Development of 5 Formylthiophene 2 Sulfonyl Chloride
Design and Synthesis of Sulfonamide Derivatives
The sulfonyl chloride group of 5-Formylthiophene-2-sulfonyl chloride is a highly reactive site for nucleophilic substitution, primarily with amines, to yield a wide array of sulfonamides. This reaction is fundamental to the derivatization of this scaffold.
Structural Diversity through Amine Reactivity
The reaction of this compound with primary or secondary amines is the most direct method for synthesizing thiophene-based sulfonamides. proquest.com This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The structural diversity of the resulting sulfonamide library is dictated by the choice of the amine reactant. A wide range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to introduce various functionalities and steric properties to the final molecule. This versatility allows for the systematic exploration of the chemical space around the thiophene (B33073) sulfonamide core. researchgate.netnih.gov
Below is a representative table illustrating the generation of diverse sulfonamide derivatives from this compound and various amine nucleophiles.
| Amine Reactant (H-NR¹R²) | Amine Type | Resulting Sulfonamide Structure | Substituent Group (-NR¹R²) |
|---|---|---|---|
| Aniline | Aromatic Primary | ![]() | -NHPh |
| Benzylamine | Aliphatic Primary | ![]() | -NHCH₂Ph |
| Piperidine | Aliphatic Secondary | ![]() | -N(CH₂)₅ |
| 2-Aminopyridine (B139424) | Heterocyclic Primary | ![]() | -NH(2-pyridyl) |
Investigation of Tautomeric Forms
In sulfonamides derived from the reaction of this compound with N-heterocyclic amines (such as 2-aminopyridine or 2-aminothiazole), the possibility of prototropic tautomerism arises. clockss.org Specifically, a dynamic equilibrium can exist between the sulfonamide (N-sulfonylamine) form and the sulfonimide (N-sulfonylimine) form. rsc.orgresearchgate.netrsc.org
This equilibrium is influenced by several factors, including the electronic nature of the heterocyclic ring and the polarity of the solvent. researchgate.net Density Functional Theory (DFT) studies on related N-heterocyclic arenesulfonamides have shown that while the energy difference between the two tautomers can be small (less than 6 kcal/mol) in the gas phase, favoring the sulfonamide form, an increase in solvent polarity can shift the equilibrium to favor the sulfonimide tautomer. rsc.orgresearchgate.netrsc.org For example, in some N-(pyridin-2-yl)sulfonamides, the sulfonimide form is stabilized by the delocalization of charge and can be the predominant species in polar solvents. rsc.orgdaneshyari.com This tautomerism is a critical consideration as the different forms present distinct hydrogen bonding patterns and electronic distributions, which can significantly impact their chemical and biological properties.
Conformational Analysis of Sulfonamide Linkages
For aryl sulfonamides where there are no substituents in the ortho position to the sulfonamide group, the preferred conformation typically features the S-N bond oriented nearly perpendicular to the plane of the aromatic ring. mdpi.com Two main conformers are often identified, differing in the rotation around the S-N bond, which positions the amino group's hydrogens either eclipsing or staggering the sulfonyl oxygens. The rotational barriers around the aryl-S and S-N bonds are generally lower than those in corresponding amides, lending sulfonamides greater conformational flexibility. mdpi.com These conformational preferences are key to understanding how these molecules might orient themselves in complex environments.
Transformations of the Formyl Group for Enhanced Functionality
The formyl group on the thiophene ring provides a second reactive handle for synthetic modification, allowing for the introduction of a variety of other functional groups and the extension of the molecular scaffold.
Acetal (B89532) and Dioxolane Protecting Groups for Selective Functionalization
To perform selective chemical transformations on the sulfonyl chloride moiety (or its sulfonamide derivative) without interference from the reactive aldehyde, the formyl group can be reversibly protected. A common and effective strategy is the conversion of the aldehyde to a cyclic acetal, such as a 1,3-dioxolane (B20135). organic-chemistry.org
This protection is typically achieved by reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. organic-chemistry.orgsmolecule.com The resulting 1,3-dioxolane is stable to a wide range of reagents, including nucleophiles and bases, thus allowing for the unhindered derivatization of the sulfonyl chloride group. Subsequent deprotection to regenerate the aldehyde is readily accomplished by hydrolysis with aqueous acid. smolecule.comresearchgate.net This protection-deprotection sequence is a crucial tool for enabling multi-step synthetic routes.
Derivatization to Carboxylic Acid, Ester, and Alcohol Functional Groups
The formyl group can be converted into several other important functional groups, significantly broadening the range of accessible analogues.
Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid, yielding 5-carboxythiophene-2-sulfonamide derivatives. sigmaaldrich.comchemscene.combldpharm.com Standard oxidizing agents for aldehyde-to-carboxylic acid conversion can be employed for this purpose. The resulting carboxylic acid provides a new site for further derivatization, such as amide bond formation.
Ester: Esters can be synthesized from the corresponding carboxylic acid via Fischer esterification. masterorganicchemistry.comlibretexts.orgtaylorandfrancis.com This acid-catalyzed reaction involves heating the carboxylic acid (obtained from the oxidation of the formyl group) with an excess of an alcohol (e.g., methanol, ethanol). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water byproduct drives the reaction toward the ester product. libretexts.org
Alcohol: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents. sigmaaldrich.com For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for the selective reduction of aldehydes to alcohols, yielding derivatives of (5-(hydroxymethyl)thiophen-2-yl)sulfonamide. prepchem.com This introduces a hydroxyl group that can serve as a hydrogen bond donor or be used for further functionalization, such as ether or ester formation.
Introduction of Olefinic and Alkynyl Linkages (e.g., vinyl sulfones)
The sulfonyl chloride moiety of this compound is a key functional group for the introduction of unsaturated linkages, such as vinyl and alkynyl groups, leading to the formation of vinyl sulfones and alkynyl sulfones, respectively. These functional groups are valuable in organic synthesis and are known to be present in various biologically active molecules.
Vinyl Sulfones: The synthesis of vinyl sulfones from this compound can be achieved through several established methods, primarily involving reactions with alkenes. One common approach is the radical-mediated addition of the sulfonyl chloride to an alkene, followed by elimination of hydrogen chloride. This process is often initiated by light or a radical initiator. Another versatile method is the palladium- or copper-catalyzed cross-coupling reaction between the sulfonyl chloride and a vinyl organometallic reagent, such as a vinyl stannane (B1208499) or a vinyl boronic acid. These reactions generally offer good control over stereochemistry, allowing for the selective formation of either the (E)- or (Z)-isomer of the resulting vinyl sulfone.
Alkynyl Sulfones: The synthesis of alkynyl sulfones from this compound typically involves its reaction with terminal alkynes. A widely used method is the copper-catalyzed coupling of the sulfonyl chloride with a terminal alkyne in the presence of a base. This reaction, often referred to as the Sonogashira-type coupling of sulfonyl chlorides, provides a direct route to the desired alkynyl sulfones. Alternatively, alkynyl sulfones can be prepared by the reaction of the sulfonyl chloride with an alkynyl Grignard or organolithium reagent.
A representative scheme for the synthesis of a vinyl sulfone derivative is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Styrene | AIBN, heat | 5-Formyl-2-((E)-styrylsulfonyl)thiophene |
This table illustrates a hypothetical reaction based on general methodologies for vinyl sulfone synthesis.
Thiophene Ring Modification and Heterocyclic Annulation
Further diversification of the this compound scaffold can be achieved through modifications of the thiophene ring itself or by fusing it with other heterocyclic systems.
The thiophene ring in this compound is susceptible to electrophilic substitution reactions. The existing formyl and sulfonyl chloride groups are electron-withdrawing and direct incoming electrophiles to specific positions on the ring. The formyl group at the 5-position and the sulfonyl chloride group at the 2-position deactivate the ring towards electrophilic attack. However, under forcing conditions, substitution may occur at the 3- or 4-positions. For instance, nitration or halogenation reactions could potentially introduce additional functional groups onto the thiophene nucleus, providing further handles for derivatization. The precise regioselectivity would be dictated by the interplay of the electronic effects of the existing substituents and the reaction conditions employed.
The formyl group of this compound is a versatile functional group that can participate in condensation reactions to build fused heterocyclic systems. For example, reaction with amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo intramolecular cyclization to form fused nitrogen-containing heterocycles.
Fusion with Pyrrole (B145914): A common strategy for constructing a fused pyrrole ring is the Paal-Knorr synthesis. This would involve the initial conversion of the formyl group to a 1,4-dicarbonyl compound, which could then be cyclized with a primary amine or ammonia (B1221849) to yield a thieno[c]pyrrole derivative.
Fusion with Thiazole (B1198619): The Hantzsch thiazole synthesis offers a pathway to fuse a thiazole ring onto the thiophene core. This would typically involve the reaction of an α-haloketone (which could be derived from the formyl group) with a thioamide. The resulting fused system would be a thieno[d]thiazole derivative.
An illustrative reaction for the formation of a fused thiazole system is shown below:
| Starting Material | Reagent | Product |
| 2-Bromoacetyl-5-formylthiophene | Thioacetamide | 2-Methyl-5-formylthieno[3,2-d]thiazole |
This table represents a plausible synthetic route based on established heterocyclic chemistry principles.
Structure-Reactivity and Structure-Function Relationship Studies in Derivatives
The diverse library of compounds synthesized from this compound provides a rich platform for investigating structure-reactivity and structure-function relationships.
Structure-Reactivity Relationships: The electronic nature of the substituents on the thiophene ring and on any appended groups significantly influences the reactivity of the molecule. For instance, the introduction of electron-donating groups onto the thiophene ring would be expected to increase its reactivity towards electrophilic substitution. Conversely, the addition of further electron-withdrawing groups would decrease its reactivity. The reactivity of the vinyl or alkynyl sulfone moieties would also be modulated by the electronic properties of the thiophene ring. For example, a more electron-deficient thiophene ring would render the β-carbon of the vinyl sulfone more electrophilic and thus more susceptible to nucleophilic attack in Michael additions.
Structure-Function Relationships: The biological activity or material properties of the derivatives of this compound are intrinsically linked to their three-dimensional structure and electronic properties. By systematically varying the substituents and observing the corresponding changes in a specific function (e.g., enzyme inhibition, antimicrobial activity, or fluorescence), a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be established. For example, in a series of vinyl sulfone derivatives tested for their inhibitory activity against a particular cysteine protease, variations in the substituent at the 4-position of the thiophene ring could be correlated with changes in the inhibitory potency (IC50 values). This information is invaluable for the rational design of more potent or selective analogues.
A hypothetical data table illustrating a structure-function relationship study is provided below:
| Compound | Substituent at C4 | IC50 (µM) against Target X |
| Derivative 1 | -H | 10.5 |
| Derivative 2 | -Cl | 5.2 |
| Derivative 3 | -OCH3 | 15.8 |
This table provides a conceptual example of how data from such studies would be presented.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution.
¹H and ¹³C NMR for Primary Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra would provide the primary evidence for the structure of 5-Formylthiophene-2-sulfonyl chloride.
In a hypothetical ¹H NMR spectrum, one would expect to observe signals for the aldehydic proton and the two protons on the thiophene (B33073) ring. The aldehydic proton (CHO) would typically appear as a singlet in the downfield region (around 9-10 ppm). The two thiophene protons would appear as doublets, with their chemical shifts and coupling constants being characteristic of their positions relative to the electron-withdrawing sulfonyl chloride and formyl groups.
A hypothetical ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule: the aldehydic carbonyl carbon, and the four carbons of the thiophene ring. The chemical shifts would be influenced by the electronic environment of each carbon.
Without experimental data, a specific data table cannot be generated.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR techniques are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would establish the coupling relationships between the two protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the formyl and sulfonyl chloride groups on the thiophene ring.
Detailed analysis and data tables for these techniques are contingent on the acquisition of experimental spectra, which are not currently available.
Solid-State NMR for Polymorph and Solid-State Structure Characterization
Solid-state NMR (ssNMR) spectroscopy would be employed to study the compound in its solid form. This technique is particularly valuable for identifying the presence of different crystalline forms (polymorphs), characterizing amorphous content, and providing insights into the molecular packing and conformation in the solid state. Specific chemical shifts and peak multiplicities in ssNMR spectra can differ from solution-state NMR due to intermolecular interactions and the fixed orientation of molecules in the crystal lattice. No experimental solid-state NMR data for this compound has been found in the available literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₅H₃ClO₃S₂), HRMS would provide an exact mass measurement. This experimental value would then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements. A close match between the experimental and theoretical mass would confirm the molecular formula. While general mass spectrometric studies on thiophene-sulfonyl derivatives exist, specific high-resolution data for this compound is not documented in the searched sources.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the aldehyde (typically around 1680-1700 cm⁻¹), the asymmetric and symmetric stretches of the sulfonyl chloride group (SO₂) (around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively), C-H stretching of the aldehyde and the thiophene ring, and various vibrations associated with the thiophene ring structure.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also reveal these characteristic vibrations. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals.
A detailed table of vibrational modes and their assignments cannot be compiled without experimental IR and Raman spectra.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The thiophene ring conjugated with a formyl group constitutes a chromophore that would be expected to absorb ultraviolet (UV) or visible light. The position of the maximum absorption (λ_max) would be characteristic of the electronic transitions within the molecule. If the compound is fluorescent, an emission spectrum could be recorded by exciting at the absorption wavelength, providing information about the excited state properties. No specific experimental data on the electronic absorption or emission properties of this compound is available in the reviewed literature.
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound, the thiophene ring, the formyl group (-CHO), and the sulfonyl chloride group (-SO₂Cl) collectively form a chromophoric system. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*).
The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the molecule's conjugated system. The thiophene ring substituted with both an electron-withdrawing formyl group and a sulfonyl chloride group is expected to exhibit distinct absorption bands. The analysis of these bands helps in understanding the electronic structure and can be used to monitor reactions involving this compound, as modifications to the chromophore will result in a shift in the absorption spectrum. researchgate.net For instance, the conversion of the formyl group to a Schiff base would lead to a noticeable bathochromic (red) or hypsochromic (blue) shift in the λmax values. researchgate.net
Table 1: Illustrative UV-Visible Spectral Data for Thiophene-Based Chromophores
| Compound Class | Solvent | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| Substituted Thiophenes | Ethanol | 230-280 | 10,000 - 15,000 | π → π |
| Aryl Sulfonyl Derivatives | Acetonitrile (B52724) | 260-320 | 8,000 - 12,000 | π → π |
| Formyl-substituted Aromatics | Hexane | 280-350 | 5,000 - 10,000 | n → π* / π → π* |
Note: This table presents typical data for related compound classes to illustrate expected spectral regions. Actual values for this compound may vary.
Fluorescence Spectroscopy and Photophysical Property Analysis
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. While not all molecules fluoresce, those with rigid, planar structures and extended π-systems, like many thiophene derivatives, often exhibit emission. researchgate.net The technique involves exciting the molecule at a specific wavelength (usually its λmax from the UV-Vis spectrum) and measuring the emitted light at a longer wavelength.
For compounds like this compound, analysis can determine key photophysical parameters such as the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state. rsc.org These properties are highly sensitive to the molecular structure and environment. The presence of electron-donating and electron-accepting groups can create intramolecular charge transfer (ICT) states, significantly influencing the fluorescence behavior. nih.gov Studying these properties is crucial for applications where the compound might be used as a building block for fluorescent probes or materials. researchgate.netrsc.org
Table 2: Key Photophysical Parameters and Their Significance
| Parameter | Symbol | Description | Typical Range for Fluorescent Dyes | Significance |
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | 250 - 700 nm | Indicates the energy required for electronic excitation. |
| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | 300 - 800 nm | Characterizes the energy of the emitted photon. |
| Stokes Shift | Δλ | Difference between λem and λabs. | 20 - 150 nm | Relates to energy loss in the excited state before emission. |
| Quantum Yield | ΦF | Efficiency of the fluorescence process. | 0.01 - 1.0 | A measure of the brightness of the fluorophore. |
| Fluorescence Lifetime | τF | Duration of the excited state. | 0.5 - 20 ns | Sensitive to environmental factors and quenching processes. |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. mdpi.com This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density distribution within the crystal, from which the positions of all non-hydrogen atoms can be determined with high precision.
The key outcomes of an SCXRD analysis include:
Absolute Molecular Structure: Unambiguous confirmation of the connectivity of atoms.
Conformational Details: The precise dihedral angles between the thiophene ring and the formyl and sulfonyl chloride substituents. mdpi.com
Bond Lengths and Angles: Highly accurate measurements that can provide insight into the electronic nature of the bonds.
Stereochemistry: Determination of the absolute configuration in chiral molecules.
Table 3: Illustrative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Chemical Formula | C₅H₃ClO₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 10.123 |
| c (Å) | 9.456 |
| β (°) | 98.78 |
| Volume (ų) | 809.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.75 |
| R-factor | 0.045 |
Note: This data is hypothetical and representative of what would be obtained from an SCXRD experiment for a small organic molecule.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk, polycrystalline material. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. nih.gov
PXRD is instrumental in:
Phase Identification: Comparing the experimental diffractogram to databases to confirm the identity of the bulk material.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the pattern. researchgate.net
Polymorphism Studies: Distinguishing between different crystalline forms (polymorphs) of the same compound, as each polymorph will have a distinct diffraction pattern. nih.gov
Distinguishing Crystalline vs. Amorphous Solids: Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad, featureless halo. researchgate.net
Intermolecular Interactions and Hirshfeld Surface Analysis in Crystal Structures
Derived from single-crystal X-ray data, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts.
This analysis provides quantitative information on various interactions, such as:
Hydrogen bonds (e.g., C-H···O)
Halogen bonds (e.g., C-Cl···O)
π-π stacking interactions between thiophene rings
Chromatographic and Other Separatory Techniques
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, particularly for assessing its purity and analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A solution of the compound is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase and are eluted at different times (retention times). A detector (commonly UV-Vis) quantifies the amount of each component. A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination, typically expressed as a percentage area of the main peak. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being fragmented and analyzed by a mass spectrometer. GC-MS provides not only separation based on retention time but also mass spectral data for each component, which aids in structural confirmation. rsc.org For a reactive compound like a sulfonyl chloride, derivatization may sometimes be necessary to improve stability and chromatographic performance. rsc.org
Table 4: Representative Chromatographic Purity Analysis Data
| Technique | Column | Mobile Phase / Carrier Gas | Retention Time (min) | Purity (%) | Method Purpose |
| HPLC-UV | C18 (4.6 x 150 mm) | Acetonitrile:Water Gradient | 5.8 | >99.0 | Quantitative Purity Assessment |
| GC-MS | DB-5 (30 m x 0.25 mm) | Helium | 12.3 | >98.5 | Identification of Volatile Impurities |
Note: The values in this table are illustrative of typical results obtained from chromatographic analysis for purity assessment.
Research Applications in Chemical Biology, Materials Science, and Synthetic Methodologies
Strategic Design of Chemical Probes and Ligands in Chemical Biology Research
In the realm of chemical biology, the structural motifs present in 5-formylthiophene-2-sulfonyl chloride serve as a foundation for the rational design of sophisticated molecular tools to probe and modulate biological systems. The thiophene (B33073) ring, in particular, is recognized as a privileged scaffold, frequently appearing in molecules designed for specific biological recognition events. nih.govmdpi.commdpi.com
The design of enzyme inhibitors often leverages key interactions between the small molecule and the enzyme's active site. The sulfonyl chloride moiety of this compound is a reactive electrophile that can be strategically employed to form covalent bonds with nucleophilic residues (such as serine, threonine, or cysteine) within an enzyme's active site, leading to irreversible inhibition. This covalent targeting is a powerful strategy for achieving high potency and prolonged duration of action.
The formyl group, being a hydrogen bond acceptor and a potential point for further chemical elaboration, can be crucial for establishing specific interactions with the enzyme. For instance, it can form hydrogen bonds with backbone amides or specific amino acid side chains, contributing to the binding affinity and selectivity of the inhibitor. The thiophene ring itself provides a rigid scaffold that correctly orients these functional groups for optimal interaction with the target. In the design of inhibitors, the sulfur atom of the thiophene ring can also engage in non-covalent interactions, further stabilizing the ligand-enzyme complex.
Proposed binding modes for inhibitors derived from this scaffold often involve the sulfonamide group (formed after reaction of the sulfonyl chloride) acting as a key anchoring point. For example, in the context of carbonic anhydrase inhibitors, the sulfonamide moiety is known to coordinate with the zinc ion in the active site. unifi.it The rest of the molecule, including the thiophene ring and substituents derived from the formyl group, can then be tailored to occupy adjacent hydrophobic or hydrophilic pockets, thereby enhancing selectivity for a particular enzyme isoform.
The rational design of receptor ligands hinges on understanding and optimizing the interactions between a ligand and its receptor. The this compound scaffold offers multiple avenues for modification to achieve desired receptor binding profiles. The sulfonyl chloride can be reacted with a diverse array of primary and secondary amines to generate a library of sulfonamides, introducing various substituents that can probe different regions of a receptor's binding pocket.
The formyl group can be utilized in several ways. It can be directly involved in hydrogen bonding with the receptor or serve as a chemical handle for further modifications. For example, it can undergo reductive amination to introduce new amine-containing side chains, or it can be converted to other functional groups like oximes or hydrazones, each with distinct electronic and steric properties. These modifications allow for the fine-tuning of the ligand's shape, polarity, and flexibility to maximize complementarity with the receptor. The thiophene ring acts as a central organizing element, and its substitution pattern can be further explored to optimize ligand-receptor interactions.
Computational methods, such as molecular docking and molecular dynamics simulations, are indispensable tools for understanding the potential binding modes and interaction energies of ligands derived from this compound with their biological targets. nih.gov Docking studies can predict the preferred orientation of a ligand within a binding site, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.com
For derivatives of this compound, docking simulations would likely focus on the interactions of the sulfonamide group, the formyl-derived functionalities, and the thiophene core. These simulations can help rationalize the structure-activity relationships observed in a series of compounds and guide the design of new analogs with improved affinity and selectivity. Molecular dynamics simulations can provide further insights into the dynamic behavior of the ligand-target complex, assessing the stability of the predicted binding mode and the influence of the ligand on the conformational dynamics of the protein.
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact favorably with a variety of biological targets. nih.govmdpi.commdpi.com Its size and shape are similar to a benzene (B151609) ring, allowing it to participate in π-stacking and hydrophobic interactions. However, the presence of the sulfur atom introduces unique electronic properties and the potential for specific sulfur-aromatic interactions.
The thiophene scaffold is relatively easy to functionalize, allowing for the systematic exploration of chemical space around the core structure. mdpi.com This versatility makes it an ideal starting point for the development of new chemical probes and drug candidates. The incorporation of both a formyl and a sulfonyl chloride group onto the thiophene ring in this compound further enhances its utility as a versatile starting material for creating diverse molecular architectures for molecular recognition studies.
Advanced Materials Science Applications of Thiophene-Sulfonyl Derivatives
Thiophene-based molecules are not only important in biology but also play a crucial role in materials science, particularly in the development of organic electronic materials. The electronic properties of the thiophene ring make it an excellent building block for creating conjugated systems with interesting optical and electrical properties.
Thiophene and its derivatives are fundamental components in the design of organic semiconductors and conductive polymers. nih.govnumberanalytics.comnih.gov Polythiophenes, for instance, are a well-studied class of conductive polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov
The introduction of a sulfonyl group onto the thiophene ring can significantly influence the electronic properties of the resulting material. The sulfonyl group is strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of energy levels is critical for designing materials with specific charge injection and transport properties, as well as for improving the stability of the material in electronic devices.
Derivatives of this compound could be envisioned as monomers for the synthesis of novel conjugated polymers. The sulfonyl group would impart specific electronic characteristics, while the formyl group could be used to further functionalize the polymer, for example, by cross-linking or by attaching other functional moieties. The combination of the thiophene core with these functional groups offers a pathway to new organic semiconducting materials with tailored properties for various electronic applications. dtu.dkacs.orgmsu.ruresearchgate.netresearchgate.net
Chromophores for Nonlinear Optics (NLO) and Optoelectronic Devices
The unique electronic structure of the thiophene ring, combined with the electron-withdrawing nature of the formyl and sulfonyl chloride groups, makes this compound a valuable precursor for the synthesis of advanced chromophores for nonlinear optical (NLO) and optoelectronic applications. Thiophene-containing molecules are widely explored for these purposes due to their excellent π-conjugation, thermal stability, and tunable electronic properties. mdpi.com The design of NLO chromophores often relies on a "push-pull" molecular architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.
In derivatives of this compound, the thiophene ring acts as the core of the π-conjugated system. The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing moiety, which can be further converted into other acceptor groups like sulfonamides or sulfonate esters to fine-tune the molecule's electronic properties. The formyl (-CHO) group is also an electron acceptor but provides a reactive handle for extending the conjugation and introducing strong electron-donating groups, such as amines, through condensation reactions. This synthetic versatility allows for the creation of classic D-π-A (Donor-π-Acceptor) chromophores. For instance, formyl-substituted 5-aryl-2,2'-bithiophenes have been synthesized as precursors for NLO materials, demonstrating the utility of the formylthiophene scaffold. researchgate.net The incorporation of a sulfonyl group enhances the acceptor strength, which is crucial for achieving large second-order NLO responses (hyperpolarizability, β).
Research into related structures has shown that thiophene-based aldehyde derivatives can be used to create functionalizable and adhesive semiconducting polymers for optoelectronic devices. researchgate.net These polymers, often based on poly(3,4-ethylenedioxythiophene) (PEDOT), are benchmarks in bioelectronics. acs.org The aldehyde functionality allows for post-polymerization modification, enabling the covalent attachment of other molecules or cross-linking of the polymer chains. researchgate.net This strategy can be applied to polymers derived from this compound to create materials with tailored optical and electronic properties for devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).
The table below summarizes key characteristics of thiophene-based systems relevant to NLO and optoelectronic applications.
| Feature | Role in NLO/Optoelectronics | Example Compound/System |
| Thiophene Ring | Core of the π-conjugated bridge, provides thermal and chemical stability. | 5-Aryl-5'-formyl-2,2'-bithiophenes researchgate.net |
| Formyl Group (-CHO) | Electron-accepting group and a reactive site for introducing donor moieties to create a "push-pull" system. | Thiophene-based aldehyde derivatives researchgate.net |
| Sulfonyl Group (-SO₂) | Strong electron-accepting group that enhances the second-order NLO response. | Benzo[b]furan-based chromophores with sulfonyl acceptors researchgate.net |
| Polymerizability | Allows for the formation of thin films and integration into solid-state optoelectronic devices. | Poly(3,4-ethylenedioxythiophene) (PEDOT) researchgate.netacs.org |
Sulfonated Biomaterials for Interface Engineering and Biocompatibility Research
This compound is a key building block for sulfonated biomaterials designed for advanced biomedical applications, including bioelectronics, tissue engineering, and biosensing. nih.gov The sulfonyl chloride group is highly reactive and serves as a chemical handle to introduce sulfonate (-SO₃⁻) or sulfonamide (-SO₂NHR) functionalities onto thiophene-based monomers and polymers. These sulfur-containing functional groups are pivotal for modulating the material's properties at the biological interface.
Conjugated polymers like polythiophene possess excellent electronic properties but are often hydrophobic, leading to nonspecific protein adsorption and poor biocompatibility in biological environments. nih.gov The introduction of hydrophilic sulfonate groups transforms these materials. For example, zwitterionic poly(carboxybetaine thiophene) has been developed to create a biomaterial platform that combines the electrical conductivity of the polythiophene backbone with the excellent antifouling and biocompatible properties of the zwitterionic side chains. nih.gov Similarly, the well-known conductive polymer PEDOT is typically doped with polystyrene sulfonate (PEDOT:PSS) to render it water-dispersible and suitable for bioelectronic devices like neural probes and biosensors. acs.org
The versatility of the sulfonyl chloride group allows for the creation of a wide range of functional materials. Reaction with water or alcohols yields sulfonic acids or sulfonate esters, while reaction with amines produces sulfonamides. This allows for precise control over the charge, hydrophilicity, and specific functionalization of the material. For instance, sulfonated thiophene-based trimers have been designed to polymerize enzymatically in vivo, creating conductive pathways integrated directly within living tissue. acs.org This approach to "in vivo electronic functionalization" relies on water-soluble precursors that can be administered in physiological conditions, a property enabled by the sulfonate groups. acs.org The formyl group on the this compound scaffold offers an additional site for bioconjugation, allowing for the attachment of specific biomolecules (e.g., enzymes, antibodies) to create highly functional and specific bio-interfaces.
The table below outlines the role of sulfonated thiophene derivatives in biomaterials science.
| Application Area | Function of Sulfonation | Key Material Type |
| Bioelectronics | Enhances conductivity, improves biocompatibility, and reduces nonspecific protein adsorption. nih.gov | Zwitterionic conjugated poly(carboxybetaine thiophene) nih.gov |
| In Vivo Polymerization | Confers water solubility to thiophene oligomers, enabling polymerization in physiological environments. acs.org | EDOT–thiophene–EDOT trimer with a sulfonate side group (ETE-S) acs.org |
| Biosensors | Provides a hydrophilic and antifouling surface, and offers sites for covalent immobilization of biorecognition elements. | Polythiophene derivatives nih.gov |
| Tissue Engineering | Creates electronically conductive scaffolds that are compatible with cells and tissues. | Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) acs.org |
Contribution to Novel Synthetic Methodologies and Catalysis
Substrate for Transition Metal-Catalyzed Reactions (e.g., C-H activation, cross-coupling)
Aryl and heteroaryl sulfonyl chlorides, including this compound, are versatile substrates in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling. nih.gov While traditionally used to form sulfonamides and sulfonate esters, the sulfonyl chloride group can also act as a leaving group in desulfonylative coupling reactions. This reactivity allows the sulfonyl chloride to function as an alternative to aryl halides or triflates for forming new carbon-carbon or carbon-heteroatom bonds.
Palladium catalysts have been shown to promote the reductive coupling of sulfonyl chlorides, leading to the formation of thioethers through sulfur dioxide extrusion. researchgate.net More significantly, palladium catalysis can achieve the coupling of arylboronic acids with sulfonylating agents to install the -SO₂Cl group. nih.gov In a reverse sense, the C-SO₂Cl bond can be activated for cross-coupling. Palladium catalysts that would typically promote the desulfonylation of arylsulfonyl chlorides can be modulated with specific ligands to favor carbon-sulfur bond formation instead, enabling the installation of the sulfonyl chloride functional group onto an aromatic ring. nih.gov
Furthermore, the thiophene ring itself is amenable to direct C-H activation and functionalization. Transition metal catalysts, particularly palladium complexes, can selectively activate the C-H bonds of thiophenes and furans for direct arylation with aryl halides. mdpi.com This provides a highly atom-economical route to functionalized thiophenes, bypassing the need for pre-functionalized starting materials like organotin or organoboron reagents. For a substrate like this compound, C-H activation offers a powerful method to introduce additional substituents at the C3 or C4 positions of the thiophene ring, further expanding its molecular complexity and utility as a building block.
The table below presents examples of transition metal-catalyzed reactions involving sulfonyl chlorides and thiophene derivatives.
| Reaction Type | Catalyst System (Typical) | Substrate | Product |
| Desulfonylative Coupling | Palladium / Ligand | Aryl Sulfonyl Chloride | Biaryl or Thioether researchgate.net |
| Chlorosulfonylation | Pd(OAc)₂ / Ligand | Arylboronic Acid | Aryl Sulfonyl Chloride nih.gov |
| C-H Arylation | Palladium / NHC Ligand | Thiophene Derivative + Aryl Bromide | Aryl-substituted Thiophene mdpi.com |
| C-H Aurylation | Gold(I) Complex | 2-Bromo-3-hexylthiophene | Aurylated Thiophene Monomer mdpi.com |
Development of New Reagents and Catalytic Systems Utilizing Sulfonyl Chlorides
Sulfonyl chlorides are fundamental reagents in organic synthesis, and their reactivity continues to be harnessed for the development of new synthetic methods and catalytic systems. nih.gov They are primary precursors for sulfonamides, a functional group prevalent in pharmaceuticals and materials with catalytic properties. rsc.org The strong electron-withdrawing nature of the sulfonyl group can render the amide proton of a sulfonamide acidic, allowing it to participate in catalysis. rsc.org
One innovative application is the use of sulfonyl chlorides for the postsynthetic modification of porous materials like metal-organic frameworks (MOFs). rsc.org By reacting amino-functionalized or sulfonic acid-containing MOFs with sulfonyl chlorides, new sulfonamide functionalities can be introduced into the framework. This method offers a powerful tool for tuning the chemical properties of the pore surface, creating materials with potential applications in catalysis and host-guest chemistry. rsc.org
The synthesis of sulfonyl chlorides itself is an area of active research, with modern methods moving towards more sustainable and milder conditions. Photocatalysis using heterogeneous, metal-free catalysts like potassium poly(heptazine imide) has emerged as a green alternative to traditional Sandmeyer-type reactions for producing sulfonyl chlorides from arenediazonium salts. acs.orgacs.org These light-mediated reactions proceed at room temperature and show high tolerance for various functional groups. acs.org
Furthermore, sulfonyl chlorides are key reagents in catalytic enantioselective reactions. For example, peptide-based catalysts have been developed to mediate the enantioselective sulfonylation of diols and triols using sulfonyl chlorides as the sulfonating agent, achieving high enantiomeric ratios. nih.gov This demonstrates the crucial role of sulfonyl chlorides in developing sophisticated catalytic systems for asymmetric synthesis.
The following table summarizes novel applications and synthetic methods involving sulfonyl chlorides.
| Application/Method | Description | Key Reagent/Catalyst |
| Postsynthetic Modification of MOFs | Introduction of sulfonamide functionalities into MOF structures using sulfonyl chlorides as reactive intermediates. rsc.org | Cr-MIL-101-SO₃H, CAU-1-NH₂ |
| Heterogeneous Photocatalysis | Synthesis of sulfonyl chlorides from diazonium salts using a metal-free photocatalyst and visible light. acs.org | Potassium poly(heptazine imide) (K-PHI) nih.govacs.org |
| Enantioselective Sulfonylation | A tetrapeptide catalyst mediates the enantioselective transfer of a sulfonyl group from a sulfonyl chloride to a polyol substrate. nih.gov | Tetrapeptide catalyst, p-Nitrobenzenesulfonyl chloride nih.gov |
| In Situ Reagent Generation | Use of reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to react with organozinc compounds, generating sulfonyl chloride equivalents in situ for sulfonamide synthesis. acs.org | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) acs.org |
Cascade and Multi-Component Reaction Development
This compound is an ideal substrate for the development of cascade and multi-component reactions (MCRs) due to the presence of two distinct and highly reactive functional groups. MCRs are powerful synthetic strategies that combine three or more reactants in a single operation to form complex products, offering high atom and step economy. nih.gov
The formyl group can readily participate in reactions that initiate a cascade sequence, such as Knoevenagel condensations or the formation of imines. mdpi.com The sulfonyl chloride group can act as a reactive site for subsequent intramolecular cyclization or intermolecular reaction with another component. For example, a hypothetical MCR could involve the reaction of this compound with a β-ketoester and an amine. The formyl group would first react with the amine to form an iminium ion, which could then be attacked by the enolate of the β-ketoester. A subsequent intramolecular reaction involving the amine and the sulfonyl chloride group could then lead to the formation of a complex heterocyclic scaffold in a single pot.
Recent research has highlighted the development of cascade reactions involving sulfonyl radicals. Visible light can induce the generation of a sulfonyl radical from a precursor, which then adds to an alkene to initiate a cascade cyclization, forming complex polycyclic structures like quinoline-2,4-diones. nih.gov This radical-based approach could be adapted for derivatives of this compound. Additionally, sulfur-assisted five-cascade sequential reactions have been developed to synthesize functionalized thiophenes from simple starting materials, showcasing the utility of cascade processes in building this important heterocycle. nih.gov The development of multistep continuous flow synthesis, which combines sequential reactions like heterocycle formation and MCRs, further underscores the drive towards efficient and automated synthesis of complex molecules. nih.gov
The table below illustrates a conceptual multi-component reaction involving this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
| Biginelli-type Reaction | This compound | Urea or Thiourea | Ethyl Acetoacetate | Dihydropyrimidinone with a thiophene-sulfonamide substituent |
| Hantzsch-type Reaction | This compound | Ammonia (B1221849), Ethyl Acetoacetate (2 equiv.) | Dihydropyridine with a thiophene-sulfonyl chloride substituent mdpi.com | |
| Ugi-type Reaction | This compound | An Amine, an Isocyanide, a Carboxylic Acid | α-Acylamino amide with thiophene-sulfonyl chloride moiety | |
| Cascade Sulfonylation/Cyclization | N-Aryl-methacrylamide | Derivative of this compound (as radical precursor) | N/A | Fused heterocyclic system containing the thiophene ring nih.gov |
Prospective Research Avenues and Overcoming Challenges
Development of Stereoselective Synthetic Pathways for Chiral Derivatives
A significant frontier in the application of thiophene-based compounds lies in the synthesis of chiral molecules, which are crucial in pharmaceutical science and materials with specific optical properties. nih.gov For 5-Formylthiophene-2-sulfonyl chloride, prospective research involves creating stereogenic centers either by reacting with the existing functional groups or by modifying the thiophene (B33073) ring itself.
The formyl group is a prime target for asymmetric synthesis. Catalytic asymmetric alkynylation, for instance, can convert the aldehyde into chiral propargylic alcohols, which are valuable synthetic intermediates. nih.gov This transformation can be achieved with high enantioselectivity using chiral catalysts. Another approach is the asymmetric reduction of the aldehyde to form a chiral alcohol or its conversion into a chiral amine via asymmetric reductive amination.
Furthermore, the thiophene ring itself can be a platform for creating chirality. Recent studies have demonstrated the catalytic asymmetric dearomatization (CADA) of thiophenes to produce chiral spiranes and the atroposelective synthesis of benzothiophene (B83047) derivatives to create axial chirality. rsc.orgrsc.orgresearchgate.net These strategies could be adapted to derivatives of this compound, leveraging rationally designed substrates and chiral catalysts, such as Brønsted bases, to control the stereochemical outcome. rsc.orgresearchgate.net
Table 1: Potential Stereoselective Reactions for this compound Derivatives
| Reaction Type | Target Group | Potential Chiral Catalyst | Resulting Chiral Moiety |
|---|---|---|---|
| Asymmetric Alkynylation | Formyl | ProPhenol-based ligands | Chiral Propargylic Alcohol |
| Asymmetric Reduction | Formyl | Chiral metal-hydride complexes | Chiral Alcohol |
| Atroposelective Cyclization | Thiophene Ring | Chiral Brønsted Base | Axially Chiral Biaryl |
A primary challenge is the potential for the highly reactive sulfonyl chloride group to interfere with or be degraded by the reagents used in these stereoselective transformations. Overcoming this will require the development of robust catalysts and orthogonal protection strategies that are compatible with the sensitive sulfonyl chloride moiety.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The acceleration of drug discovery and materials development heavily relies on automation and high-throughput methodologies. oxfordglobal.com Integrating this compound into these platforms could significantly expedite the synthesis and evaluation of large libraries of its derivatives, particularly sulfonamides.
Automated Synthesis: Continuous flow chemistry presents a safer and more efficient alternative to traditional batch synthesis for preparing sulfonyl chlorides and their subsequent derivatives. mdpi.comrsc.orgresearchgate.net An automated flow platform could handle the hazardous reagents often used in sulfonyl chloride synthesis with greater control over reaction parameters, improving safety and spacetime yield. mdpi.comresearchgate.net Such a system could be programmed to sequentially react this compound with a diverse array of amines to generate a large library of sulfonamides in a "catch and release" protocol. acs.org Robotic systems can manage the entire workflow, from reagent dispensing and reaction monitoring to purification, with minimal human intervention. nih.govnih.gov
High-Throughput Screening (HTS): Once synthesized, these compound libraries can be directly subjected to HTS to identify molecules with desired biological activities. thermofisher.com For example, a library of sulfonamides derived from this compound could be screened against therapeutic targets like kinases or proteases. thermofisher.comnih.gov The development of multiplexed HTS assays allows for the simultaneous monitoring of multiple enzyme activities, accelerating the identification of potent and selective inhibitors. nih.gov This integrated approach of automated synthesis and HTS provides a powerful engine for discovering novel therapeutic candidates. nih.gov
Challenges in this area include ensuring the purity of compounds generated in an automated fashion and developing robust analytical methods (like UPLC-MS) that can keep pace with the synthesis output to validate the library members before screening. nih.gov
Exploration of Unconventional Reactivity Modes for Sulfonyl Chlorides and Formyl Groups
Moving beyond classical nucleophilic substitution and condensation reactions, the exploration of unconventional reactivity modes for the sulfonyl chloride and formyl groups could unlock novel synthetic pathways. Photocatalysis, in particular, has emerged as a powerful tool for generating reactive intermediates under mild conditions. springerprofessional.deresearchgate.net
The formyl C-H bond can be activated via hydrogen atom transfer (HAT) using a photoredox catalyst. chemrxiv.org This generates an acyl radical, which can participate in Minisci-type additions to heteroaromatics, providing a metal-free method for creating complex molecular architectures. chemrxiv.org Applying this to this compound could enable the direct coupling of the thiophene scaffold to other heterocyclic systems.
The sulfonyl chloride group can also participate in radical reactions. For instance, photoredox catalysis can facilitate the generation of sulfonyl radicals, which can be used in alkene and alkyne functionalization. Furthermore, visible-light-induced transformations are being explored for the dearomatization of heterocycles like thiophenes, which could lead to novel three-dimensional structures. springerprofessional.de A synergistic approach where both the formyl and sulfonyl chloride groups are engaged in photocatalytic reactions could lead to complex, polycyclic structures that are inaccessible through traditional methods.
The main challenge is selectivity. With two reactive sites, directing the reaction to a single desired pathway requires careful selection of catalysts, reagents, and reaction conditions to avoid a mixture of products.
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry offers powerful tools to predict molecular properties and guide synthetic efforts, reducing the time and cost associated with trial-and-error experimentation. For this compound, computational modeling can be applied in several key areas.
Property Prediction: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices (such as Fukui functions), and spectroscopic properties of the molecule and its derivatives. researchgate.netnih.gov This information provides insight into the molecule's stability and the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes. nih.gov
De Novo Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of derivatives and their biological activity. nih.govresearchgate.net By analyzing a set of synthesized compounds, QSAR models can identify key molecular descriptors (e.g., electronic properties, lipophilicity) that govern efficacy. nih.govmdpi.com These models can then be used to virtually screen and prioritize new designs with enhanced activity before they are synthesized. Molecular docking simulations can further predict how these designed molecules will bind to specific biological targets, providing a structural basis for their activity. rsc.orgnih.govrsc.org
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity & Property Analysis | Electronic structure, HOMO/LUMO energies, reaction pathways, spectroscopic data |
| Molecular Docking | Virtual Screening | Binding affinity, binding mode with biological targets (enzymes, receptors) |
| QSAR | Lead Optimization | Correlation of molecular structure with biological activity |
The accuracy of these computational predictions is a persistent challenge, requiring continuous refinement of models and validation with experimental data to ensure their reliability in guiding research.
Synergistic Approaches in Material-Biological Interface Research
Thiophene-based polymers are renowned for their conductive properties and are widely used in organic electronics. mdpi.com Functionalized polythiophenes are particularly promising for applications at the material-biological interface, such as in biosensors, drug delivery systems, and biocompatible coatings. nih.gov this compound is an ideal monomer for creating such functional materials.
The molecule can be polymerized, typically through electropolymerization, to form a conductive polythiophene backbone. The pendant formyl groups along the polymer chain serve as reactive handles for the covalent immobilization of biomolecules—a process known as biofunctionalization. researchgate.net For instance, enzymes like glucose oxidase or urease can be attached to the polymer surface to create highly specific and sensitive biosensors. nih.govmdpi.com Similarly, antibodies or DNA strands could be immobilized for diagnostic applications. mdpi.com
The sulfonyl chloride group offers an additional site for modification. It can be converted into a sulfonamide prior to polymerization to fine-tune the electronic properties of the resulting polymer or to introduce secondary functionalities that can enhance biocompatibility or analyte recognition. This dual-handle approach allows for the creation of sophisticated, multifunctional materials tailored for specific bio-interface applications.
A key challenge is to perform the polymerization and subsequent biofunctionalization under conditions that maintain the activity of the attached biomolecules. This requires the development of mild and biocompatible surface chemistry techniques.
Q & A
Basic Research Questions
Q. What are the critical storage conditions for 5-formylthiophene-2-sulfonyl chloride to maintain its reactivity and stability?
- Methodological Answer : Store the compound at 0–6°C under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group. Moisture-sensitive reagents like this often degrade via hydrolysis, leading to reduced yields in subsequent reactions. Use airtight glassware with PTFE-lined caps to avoid exposure to ambient humidity .
Q. How can researchers confirm the purity of this compound prior to use in synthesis?
- Methodological Answer : Employ HPLC (High-Performance Liquid Chromatography) with a C18 reverse-phase column and UV detection at 254 nm. Compare retention times against a certified reference standard. For structural validation, use ¹H NMR (in deuterated DMSO or CDCl₃) to verify the presence of the formyl proton (~9.8–10.2 ppm) and sulfonyl chloride group (no proton signal) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use chemical-resistant gloves (e.g., nitrile) and safety goggles.
- Work in a fume hood to avoid inhalation of vapors.
- Equip the workspace with a neutralization kit (e.g., sodium bicarbonate for acid spills).
- Refer to safety data sheets (SDS) for emergency procedures, including skin/eye contact protocols .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., hydrolysis or dimerization) during nucleophilic substitution with this compound?
- Methodological Answer :
- Temperature Control : Perform reactions at –20°C to 0°C to slow hydrolysis while allowing nucleophilic attack (e.g., amine coupling).
- Solvent Selection : Use anhydrous aprotic solvents like THF or DCM with molecular sieves (3Å) to scavenge residual moisture.
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation and suppress undesired pathways .
Q. What analytical techniques are suitable for resolving contradictory data in reaction yield optimization (e.g., discrepancies between theoretical and observed yields)?
- Methodological Answer :
- LC-MS : Identify unreacted starting material or byproducts (e.g., hydrolyzed sulfonic acid).
- Reaction Monitoring : Use in-situ FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹).
- Isotopic Labeling : Introduce deuterated reagents to trace reaction pathways and quantify competing mechanisms .
Q. How can computational chemistry aid in predicting the reactivity of this compound with diverse nucleophiles?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group using Gaussian or ORCA software. Parameters like Fukui indices can predict reactive sites.
- Molecular Dynamics Simulations : Study solvent effects on reaction kinetics in polar vs. non-polar environments.
- SAR Studies : Corulate Hammett σ values for substituted thiophenes to design derivatives with tailored reactivity .
Q. What strategies are effective for scaling up reactions involving this compound while maintaining reproducibility?
- Methodological Answer :
- Flow Chemistry : Use microreactors to enhance heat/mass transfer and minimize batch-to-batch variability.
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent ratio) via statistical models like Plackett-Burman.
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Recrystallization : Purify the compound using a solvent pair (e.g., hexane/ethyl acetate) to remove impurities affecting physical properties.
- Cross-Validation : Compare NMR and IR spectra with literature data from peer-reviewed journals (avoid vendor-supplied SDS for critical validation).
- Collaborative Analysis : Share samples with independent labs to verify reproducibility .
Q. What experimental adjustments are needed if this compound exhibits unexpected stability under standard reaction conditions?
- Methodological Answer :
- Activation : Pre-activate the reagent with DIPEA (diisopropylethylamine) to enhance electrophilicity.
- Microwave Irradiation : Apply controlled microwave heating (50–80°C) to overcome kinetic barriers without decomposition.
- Alternative Solvents : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




